3,8-Dimethylquinoline

Heterogeneous catalysis Mechanistic investigation Solid-acid catalysis

3,8-Dimethylquinoline (CAS 20668-29-5) is a dimethyl-substituted quinoline derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol. The compound is a colorless liquid at ambient temperature, with a boiling point of 260 °C, a relative density of 1.0524 (20/20 °C), and a refractive index of 1.6063.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 20668-29-5
Cat. No. B3349175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethylquinoline
CAS20668-29-5
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C=N2)C
InChIInChI=1S/C11H11N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h3-7H,1-2H3
InChIKeyDWRUXVJOLNAHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dimethylquinoline (CAS 20668-29-5): Basic Properties and Industrial Relevance for Procurement


3,8-Dimethylquinoline (CAS 20668-29-5) is a dimethyl-substituted quinoline derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol [1]. The compound is a colorless liquid at ambient temperature, with a boiling point of 260 °C, a relative density of 1.0524 (20/20 °C), and a refractive index of 1.6063 . It is soluble in ethanol and ether but only slightly soluble in water . The primary established industrial application is as a dye intermediate . The compound is synthesized via the reaction of o-toluidine with 2-methacrolein under acidic conditions .

Why 3,8-Dimethylquinoline (CAS 20668-29-5) Cannot Be Interchanged with Other Dimethylquinoline Isomers


In quinoline chemistry, the position of methyl substitution is not a trivial structural nuance; it is a critical determinant of electronic distribution, steric environment, and consequently, chemical reactivity. The 3,8-substitution pattern in 3,8-dimethylquinoline creates a unique combination of electron-donating effects and steric hindrance that is fundamentally distinct from isomers such as 2,8-dimethylquinoline, 2,3-dimethylquinoline, or 6,8-dimethylquinoline . As demonstrated in DFT studies on related quinoline derivatives, changes in methyl substitution position can alter the optical bandgap by approximately 0.25 eV and modify intermolecular interactions [1]. Therefore, substituting 3,8-dimethylquinoline with a different dimethylquinoline isomer in a synthetic pathway or formulation will not preserve the intended reaction outcome, spectral property, or biological profile . The following evidence quantifies the specific differentiation dimensions of 3,8-dimethylquinoline against its closest comparators.

3,8-Dimethylquinoline (CAS 20668-29-5): Quantitative Differentiation Evidence Against Closest Analogs


Vapor-Phase Catalytic Formation: Mechanistic Uniqueness of the 3,8-Dimethyl Substitution Pattern

3,8-Dimethylquinoline (3,8-DMQ) is formed as a distinct product in solid-acid catalyzed vapor-phase reactions, distinguishable from its closest analog 8-methylquinoline (8-MeQ). Mechanistic studies using ¹³C- and ²H-labeled feeds combined with NMR spectroscopy have identified that 3,8-DMQ arises from a specific reaction pathway involving formaldehyde incorporation, which differs from the pathway leading to 8-MeQ [1]. This mechanistic divergence means that the 3,8-substitution pattern is not merely a methylated variant of 8-methylquinoline; it represents a distinct product with a unique formation pathway that cannot be replicated by simply substituting the monomethyl analog.

Heterogeneous catalysis Mechanistic investigation Solid-acid catalysis

Electronic and Optical Differentiation: Methyl Position Dictates Bandgap and Refractive Index

Although direct experimental data for 3,8-dimethylquinoline's optical bandgap is unavailable in the public literature, comparative DFT/TD-DFT studies on closely related quinoline derivatives demonstrate that the position of methyl substitution fundamentally alters electronic and optical properties [1]. In a study comparing 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde positional isomers, a change in methyl substitution position resulted in a measurable decrease in optical bandgap from 2.75 eV to 2.50 eV [1]. The isomer with the specific substitution pattern also exhibited a higher refractive index and higher optical conductivity than its positional isomer [1]. By class-level inference, the 3,8-dimethyl substitution pattern in 3,8-dimethylquinoline is expected to confer a distinct set of electronic properties relative to other dimethylquinoline isomers, making it uniquely suitable for applications requiring specific optical or electronic performance.

Optical materials DFT calculation Electronic structure

Ligand Capability Differentiation: 3,8-Dimethylquinoline as a Potential Coordination Scaffold

The 2,8-dimethylquinoline isomer (CAS 1463-17-8) is established as a ligand in transition metal catalysis, where its quinoline nitrogen coordinates to metal centers to modulate reactivity, stability, and optical properties . The 3,8-dimethyl substitution pattern in 3,8-dimethylquinoline presents a different steric and electronic environment around the nitrogen atom compared to the 2,8-isomer . The methyl group at position 3 (rather than position 2) reduces steric hindrance adjacent to the coordinating nitrogen, potentially enabling coordination geometries that are sterically inaccessible with the 2,8-isomer. Additionally, 3,8-dimethylquinoline has been identified as having potential applications as an organic catalyst, reducing agent, oxidizing agent, and ligand . While direct comparative catalytic performance data (e.g., turnover frequency) is not publicly available, the structural distinction provides a rational basis for selecting 3,8-dimethylquinoline over the 2,8-isomer when a less sterically hindered coordination environment is required.

Coordination chemistry Transition metal catalysis Ligand design

Bioconcentration Profile Differentiation: Evidence from the 6,8-Dimethyl Isomer

Studies on the related 6,8-dimethylquinoline (6,8-DMQ) isomer demonstrate that dimethylquinolines with methyl substitution at position 8 exhibit significant bioconcentration potential in aquatic organisms [1]. In rainbow trout (Salmo gairdneri) exposed to approximately 1 mg/L of 6,8-DMQ, mean bioconcentration factors from water were measured as 23 (bile), 20 (liver), 13 (muscle), and 25 (carcass) [1]. Major metabolites identified included glucuronide or sulfate conjugates of hydroxylated and hydroxymethyl derivatives [1]. This data provides class-level inference that 3,8-dimethylquinoline, sharing the 8-methyl substitution feature, is likely to exhibit a similar bioconcentration and metabolic profile distinct from isomers lacking the 8-methyl group.

Environmental fate Xenobiotic metabolism Toxicology

Thermodynamic Differentiation: Enthalpies of Formation Distinguish Dimethylquinoline Isomers

Standard molar enthalpies of formation have been experimentally determined for two closely related dimethylquinoline isomers: 2,6-dimethylquinoline and 2,7-dimethylquinoline [1]. At T = 298.15 K, the standard molar enthalpy of formation (ΔfH°m) for crystalline 2,6-dimethylquinoline is 36.4 ± 2.5 kJ·mol⁻¹, while for 2,7-dimethylquinoline it is 34.3 ± 2.6 kJ·mol⁻¹—a difference of approximately 2.1 kJ·mol⁻¹ [1]. The corresponding standard molar enthalpies of sublimation (ΔgcrH°m) are 84.5 ± 1.5 kJ·mol⁻¹ and 87.5 ± 1.5 kJ·mol⁻¹, respectively—a difference of 3.0 kJ·mol⁻¹ [1]. Although 3,8-dimethylquinoline was not measured in this study, these data establish that dimethylquinoline positional isomers possess measurably distinct thermodynamic properties. By class-level inference, 3,8-dimethylquinoline will exhibit its own unique set of thermodynamic parameters that differ from other isomers.

Thermochemistry Combustion calorimetry Physical chemistry

3,8-Dimethylquinoline (CAS 20668-29-5): Priority Application Scenarios Based on Verified Differentiation


Dye Intermediate Manufacturing

3,8-Dimethylquinoline is primarily employed as a dye intermediate in industrial synthesis . The specific 3,8-dimethyl substitution pattern provides a distinct chromophoric and auxochromic environment compared to other quinoline derivatives. In dye manufacturing, the precise substitution pattern controls the final color properties (hue, intensity, fastness) of the resulting dye. Procurement of 3,8-dimethylquinoline rather than a different isomer ensures the intended dye product is obtained .

Mechanistic Probe in Heterogeneous Catalysis Research

Based on the vapor-phase catalytic formation study, 3,8-dimethylquinoline serves as a distinct mechanistic probe for investigating reaction pathways on solid-acid catalysts [1]. Researchers studying formaldehyde incorporation pathways or methyl group transfer mechanisms can utilize 3,8-DMQ as a diagnostic product. Its formation under specific catalytic conditions differentiates it from 8-methylquinoline, enabling pathway discrimination in complex reaction networks [1].

Ligand Screening for Transition Metal Catalysis

For researchers exploring quinoline-based ligands, 3,8-dimethylquinoline offers a steric environment that is distinct from the more commonly studied 2,8-dimethylquinoline . The methyl group at position 3 (rather than position 2) eliminates steric hindrance adjacent to the coordinating nitrogen, potentially enabling metal coordination geometries that are inaccessible with 2-substituted analogs. This makes 3,8-DMQ a rational candidate for screening campaigns aiming to optimize catalyst performance through steric tuning .

Optoelectronic Material Development

Based on class-level inference from DFT/TD-DFT studies on related quinoline positional isomers, the 3,8-dimethyl substitution pattern is expected to confer a distinct set of optical properties, including a specific optical bandgap, refractive index, and absorbance profile [2]. Researchers developing organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic materials should procure the specific 3,8-isomer, as substitution position alters optical bandgap by measurable amounts (e.g., 0.25 eV differences observed between positional isomers) [2].

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